molecular formula C45H76NO19P B12781104 Josamycin fosfomycin CAS No. 96740-84-0

Josamycin fosfomycin

Cat. No.: B12781104
CAS No.: 96740-84-0
M. Wt: 966.1 g/mol
InChI Key: VMPYFZWBVJMPHW-ZTAGAZFJSA-N
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Description

Josamycin
Josamycin is a 16-membered macrolide antibiotic belonging to the leucomycin family. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, effective against Gram-positive bacteria, some Gram-negative organisms, and atypical pathogens like Mycoplasma pneumoniae. Clinically, it is used for respiratory tract infections, skin/soft tissue infections, and urinary tract infections (UTIs) .

Fosfomycin Fosfomycin is a phosphonic acid derivative that disrupts cell wall synthesis by irreversibly inhibiting MurA, an enzyme critical for peptidoglycan biosynthesis. It exhibits broad-spectrum activity, particularly against multidrug-resistant (MDR) Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. It is commonly administered orally (e.g., fosfomycin trometamol) for uncomplicated UTIs and intravenously for systemic infections .

Properties

CAS No.

96740-84-0

Molecular Formula

C45H76NO19P

Molecular Weight

966.1 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid

InChI

InChI=1S/C42H69NO15.C3H7O4P/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45;1-2-3(7-2)8(4,5)6/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3;2-3H,1H3,(H2,4,5,6)/b13-12+,16-14+;/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-;2-,3+/m10/s1

InChI Key

VMPYFZWBVJMPHW-ZTAGAZFJSA-N

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.C[C@H]1[C@H](O1)P(=O)(O)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.CC1C(O1)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Josamycin: Josamycin is produced through fermentation of Streptomyces narbonensis.

    Fosfomycin: Fosfomycin can be synthesized chemically or produced by fermentation using Streptomyces fradiae.

Industrial Production Methods

Scientific Research Applications

Chemistry

Josamycin fosfomycin is used in chemical research to study the synthesis and modification of antibiotics. Researchers investigate the chemical properties and reactivity of the compound to develop new derivatives with enhanced activity .

Biology

In biological research, this compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells. It serves as a model compound to understand the effects of combination therapy on bacterial infections .

Medicine

This compound is used in medical research to develop new treatments for bacterial infections. The combination of these two antibiotics is investigated for its potential to treat multidrug-resistant bacterial strains and to enhance the efficacy of existing antibiotics .

Industry

In the pharmaceutical industry, this compound is used to develop new antibiotic formulations and to improve the production processes of existing antibiotics. The compound is also used in quality control and analytical testing to ensure the purity and potency of antibiotic products .

Comparison with Similar Compounds

Combined Formulation: Josamycin Fosfomycin

lists "this compound" as a mixture, though clinical data on this combination are scarce. Potential benefits could include dual-mechanism action (protein synthesis + cell wall inhibition), but pharmacokinetic interactions and toxicity risks require further study.

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